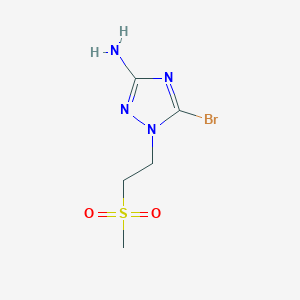
Methyl 3-methyl-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2,4-dioxobutanoate is an organic compound with the chemical formula C₆H₈O₄. It is a methyl ester derivative of 3-methyl-2,4-dioxobutanoic acid. This compound is used primarily in research and development settings and is known for its role in various chemical reactions and synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2,4-dioxobutanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-methyl-2,4-dioxobutanoic acid.
Reduction: 3-methyl-2,4-dihydroxybutanoate.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2,4-dioxobutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-2,4-dioxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate for esterases, leading to the formation of corresponding acids and alcohols. The pathways involved often include hydrolysis and subsequent oxidation or reduction steps .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
Uniqueness
Methyl 3-methyl-2,4-dioxobutanoate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions. Its methyl group at the 3-position provides steric hindrance, influencing its reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C6H8O4 |
|---|---|
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
methyl 3-methyl-2,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O4/c1-4(3-7)5(8)6(9)10-2/h3-4H,1-2H3 |
Clave InChI |
IRNUSAAJYXMNFW-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromophenyl)-7,7-dimethyl-5,6,7,8-tetrahydrocinnolin-5-ylidene]hydroxylamine](/img/structure/B13065765.png)

![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)



![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)

![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)

